rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis” is a synthetic organic molecule with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis typically involves multiple steps, including cyclization and amide formation. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Cyclization: Formation of the octahydropyrrolo[2,3-c]pyrrole ring system through intramolecular cyclization reactions.
Amide Formation: Introduction of the N-(propan-2-yl) group via amide bond formation using reagents such as isopropylamine and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-5-[(3aR,6aR)-Octahydrocyclopenta[C]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride
- rac-sodium (3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Uniqueness
The uniqueness of rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis lies in its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
(3aR,6aR)-N-propan-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c1-7(2)12-10(14)13-4-3-8-5-11-6-9(8)13/h7-9,11H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
NDYCOZOMJNUSQA-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)NC(=O)N1CC[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC(C)NC(=O)N1CCC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.